molecular formula C14H14N2O6 B1520292 4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid CAS No. 1221725-91-2

4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1520292
CAS No.: 1221725-91-2
M. Wt: 306.27 g/mol
InChI Key: QIEOWDZGBORLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid” is a chemical compound with the molecular formula C14H14N2O6. It is available for purchase from various scientific suppliers .

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of p-aminobenzoic acid diamides, showcasing its utility in organic synthesis and pharmaceutical chemistry (Agekyan & Mkryan, 2015).
  • It's also used in the synthesis of pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, illustrating its role in creating novel chemical structures (Kasımoğulları & Arslan, 2010).

Bioactive Compound Exploration

  • The compound's derivatives have been evaluated for their antibacterial activity, hinting at potential applications in the development of new antibacterial agents (Satpute, Gangan, & Shastri, 2019).
  • Research on phenyl ether derivatives from marine-derived fungi includes derivatives of this compound, indicating its relevance in marine biotechnology and natural product chemistry (Xu et al., 2017).

Material Science and Chemistry

  • The compound is explored for its potential in the synthesis of Schiff bases, which can act as corrosion inhibitors for steel in acidic media, demonstrating its utility in materials science (Okey et al., 2020).
  • In the field of polymer technology, the compound's derivatives are used as dopants for polyaniline, showing its role in enhancing the properties of conductive polymers (Amarnath & Palaniappan, 2005).

Other Applications

  • The compound and its derivatives have been studied for their nonlinear optical properties, indicating potential applications in the field of optoelectronics (Tamer et al., 2015).
  • It's also involved in the study of plant metabolism, particularly in the O-demethylation of benzoic acids in wheat seedlings, suggesting its relevance in plant biochemistry and agriculture (Harms & Prieß, 1973).

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-22-14(21)11-10(6-7-17)12(18)16(15-11)9-4-2-8(3-5-9)13(19)20/h2-5,15,17H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEOWDZGBORLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121481
Record name 3-Methyl 1-(4-carboxyphenyl)-2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-91-2
Record name 3-Methyl 1-(4-carboxyphenyl)-2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(4-carboxyphenyl)-2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 3
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 4
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 5
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 6
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.